molecular formula C20H20INO3 B12966144 tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate

tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate

Cat. No.: B12966144
M. Wt: 449.3 g/mol
InChI Key: ATFWYCKADKVAIS-UHFFFAOYSA-N
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Description

tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester, a benzyloxy group, and an iodine atom attached to an indole core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivativesThe iodination of the indole ring is usually achieved using iodine or iodinating reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while substitution of the iodine atom with a Grignard reagent may produce new indole derivatives with extended carbon chains .

Scientific Research Applications

tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(benzyloxy)-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

The presence of the iodine atom, in particular, allows for versatile synthetic transformations and unique interactions with biological targets .

Properties

Molecular Formula

C20H20INO3

Molecular Weight

449.3 g/mol

IUPAC Name

tert-butyl 3-iodo-7-phenylmethoxyindole-1-carboxylate

InChI

InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

ATFWYCKADKVAIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)I

Origin of Product

United States

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